molecular formula C13H8ClNS B3032557 2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE CAS No. 22868-31-1

2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE

Cat. No.: B3032557
CAS No.: 22868-31-1
M. Wt: 245.73 g/mol
InChI Key: ZWOUFZHDORMXJW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a 3-chlorophenyl group. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)benzo[d]thiazole typically involves the reaction of 3-chlorobenzaldehyde with o-aminothiophenol. The reaction is carried out in ethanol as a solvent and is stirred at 50°C for 1 hour . The precipitated solid is then collected by filtration and purified by crystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for benzothiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-2-(3-chlorophenyl)benzo[d]thiazole .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-chlorophenyl)benzo[d]thiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. For instance, the presence of the 3-chlorophenyl group can enhance its antimicrobial and anticancer properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOUFZHDORMXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384741
Record name 2-(3-chlorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-31-1
Record name 2-(3-Chlorophenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22868-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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